molecular formula C6H12ClNO3 B6180816 3-(methylamino)oxolane-3-carboxylic acid hydrochloride CAS No. 2613385-99-0

3-(methylamino)oxolane-3-carboxylic acid hydrochloride

Cat. No.: B6180816
CAS No.: 2613385-99-0
M. Wt: 181.6
InChI Key:
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Description

3-(methylamino)oxolane-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H11NO3·HCl. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(methylamino)oxolane-3-carboxylic acid hydrochloride typically involves the reaction of oxolane derivatives with methylamine. The process may include the following steps:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methylamino group: Methylamine is reacted with the oxolane derivative under controlled conditions to introduce the methylamino group.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed:

    Oxidation: Products may include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

    Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties.

Medicine:

    Pharmaceutical Research: Explored for its potential use in developing new medications, particularly in the treatment of specific diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(methylamino)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(amino)oxolane-3-carboxylic acid
  • 3-(ethylamino)oxolane-3-carboxylic acid
  • 3-(propylamino)oxolane-3-carboxylic acid

Comparison:

  • 3-(methylamino)oxolane-3-carboxylic acid hydrochloride is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties.
  • 3-(amino)oxolane-3-carboxylic acid lacks the methyl group, resulting in different reactivity and interactions.
  • 3-(ethylamino)oxolane-3-carboxylic acid and 3-(propylamino)oxolane-3-carboxylic acid have longer alkyl chains, which can affect their solubility, reactivity, and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methylamino)oxolane-3-carboxylic acid hydrochloride involves the reaction of 3-chlorooxolane-2-carboxylic acid with methylamine followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "3-chlorooxolane-2-carboxylic acid", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 3-chlorooxolane-2-carboxylic acid is reacted with excess methylamine in the presence of sodium hydroxide to form 3-(methylamino)oxolane-2-carboxylic acid.", "Step 2: The reaction mixture is then hydrolyzed with hydrochloric acid to obtain 3-(methylamino)oxolane-3-carboxylic acid.", "Step 3: The final product, 3-(methylamino)oxolane-3-carboxylic acid hydrochloride, is obtained by acidification of the reaction mixture with hydrochloric acid and subsequent crystallization." ] }

CAS No.

2613385-99-0

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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